Cas no 2141167-81-7 (2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid)

2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid
- 2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid
- 2141167-81-7
- EN300-1285164
-
- Inchi: 1S/C15H20N2O4/c1-17-8-7-15(11-17,9-13(18)19)16-14(20)21-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)(H,18,19)
- InChI Key: LBIKCQBOUXQFNR-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC1(CC(=O)O)CN(C)CC1)=O
Computed Properties
- Exact Mass: 292.14230712g/mol
- Monoisotopic Mass: 292.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 78.9Ų
2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285164-10000mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1285164-100mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1285164-5000mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1285164-2500mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1285164-1.0g |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285164-500mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1285164-1000mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1285164-50mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1285164-250mg |
2-(3-{[(benzyloxy)carbonyl]amino}-1-methylpyrrolidin-3-yl)acetic acid |
2141167-81-7 | 250mg |
$708.0 | 2023-10-01 |
2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid Related Literature
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
Additional information on 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid
Comprehensive Overview of 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid (CAS No. 2141167-81-7)
2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid (CAS No. 2141167-81-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidine backbone and benzyloxycarbonyl protecting group, is widely utilized in peptide synthesis and drug development. Its molecular structure, featuring a carboxylic acid functional group, makes it a versatile intermediate for constructing complex bioactive molecules.
In recent years, the demand for custom synthesis and high-purity intermediates like 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid has surged, driven by advancements in targeted drug delivery and precision medicine. Researchers are particularly interested in its potential applications in neurological disorders and metabolic diseases, as the pyrrolidine moiety is a common scaffold in CNS-active compounds. The compound's CAS No. 2141167-81-7 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.
One of the key advantages of 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid is its compatibility with solid-phase peptide synthesis (SPPS), a technique pivotal for developing therapeutic peptides. The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amines, ensuring selective reactivity during multi-step syntheses. This attribute aligns with the industry's shift toward green chemistry and atom-efficient methodologies, as it minimizes unwanted side reactions.
From an analytical perspective, CAS No. 2141167-81-7 is often characterized using NMR spectroscopy and high-resolution mass spectrometry (HRMS), techniques critical for verifying structural integrity. Quality control protocols emphasize HPLC purity and residual solvent analysis, addressing the stringent requirements of GMP-compliant production. These analytical trends resonate with the broader focus on data-driven drug discovery and AI-assisted molecular design, topics dominating scientific discourse.
The compound's role in prodrug development is another area of exploration. By leveraging its carboxylic acid functionality, researchers can design ester-based prodrugs to enhance bioavailability—a strategy increasingly relevant for oral drug formulations. This aligns with patient-centric trends, such as personalized dosing and sustained-release technologies, which prioritize therapeutic efficacy and compliance.
In summary, 2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid (CAS No. 2141167-81-7) exemplifies the intersection of innovative chemistry and translational research. Its applications span peptide therapeutics, CNS drug discovery, and prodrug engineering, making it a cornerstone of modern pharmaceutical science. As the industry evolves, this compound will likely remain at the forefront of cutting-edge synthesis and therapeutic innovation.
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